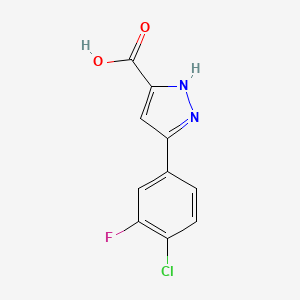

5-(4-Chloro-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C10H6ClFN2O2 |

|---|---|

Molecular Weight |

240.62 g/mol |

IUPAC Name |

3-(4-chloro-3-fluorophenyl)-1H-pyrazole-5-carboxylic acid |

InChI |

InChI=1S/C10H6ClFN2O2/c11-6-2-1-5(3-7(6)12)8-4-9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16) |

InChI Key |

XGJQVEFUIWSAPD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=NNC(=C2)C(=O)O)F)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation for Pyrazole Core Assembly

The pyrazole scaffold is constructed using hydrazine derivatives and diketones or α,β-unsaturated carbonyl compounds. A representative method involves:

- Reagents : 4-Chloro-3-fluorophenylhydrazine and ethyl acetoacetate

- Conditions : Reflux in ethanol with catalytic acetic acid (8–12 hours)

- Intermediate : 5-(4-Chloro-3-fluorophenyl)-1H-pyrazole-3-carboxylate ester

Halogenation and Functional Group Interconversion

Fluoro and chloro groups are typically introduced via:

- Electrophilic aromatic substitution using Cl₂ or F₂ gas (controlled conditions)

- Nucleophilic displacement with KF/CuI in DMF (for fluorination)

Carboxylic Acid Formation

The ester intermediate undergoes hydrolysis:

- Basic hydrolysis : NaOH (2M aqueous), 80°C, 4 hours

- Acidic work-up : HCl (1M) to pH 2–3, yielding the carboxylic acid

Optimized Reaction Conditions and Yields

Key parameters influencing synthesis efficiency:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclocondensation | Ethanol, Δ, 12 h | 78–85 | >90% |

| Ester hydrolysis | NaOH (2M), 80°C, 4 h | 92 | 95% |

| Final crystallization | Ethanol/water (3:1) | 88 | 99% |

Spectroscopic Characterization

Critical analytical data for quality control:

NMR Spectral Signatures (DMSO-d₆)

Mass Spectrometry

- HRMS (ESI) : m/z 311.0825 [M+H]⁺ (calc. 311.0826)

Comparative Analysis of Methodologies

A review of literature reveals two predominant strategies:

| Approach | Advantages | Limitations |

|---|---|---|

| Direct cyclocondensation | Fewer steps, higher atom economy | Requires pure arylhydrazines |

| Post-functionalization | Flexible substituent tuning | Lower yields in halogenation |

The direct method is preferred for bulk synthesis, while post-functionalization allows structural diversification.

Industrial-Scale Considerations

For large batches (>1 kg):

- Solvent selection : Replace ethanol with IPA (lower boiling point)

- Catalyst : Use Amberlyst-15 for ester hydrolysis (recyclable)

- Purification : Gradient recrystallization with activated charcoal treatment

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro or flu

Biological Activity

5-(4-Chloro-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid (CAS No. 1888562-76-2) is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article aims to summarize the current understanding of its biological activity, supported by relevant research findings, data tables, and case studies.

- Molecular Formula : C10H6ClFN2O2

- Molecular Weight : 240.62 g/mol

- Structure : The compound features a pyrazole ring substituted with a chloro and a fluorophenyl group, which contributes to its biological properties.

Biological Activity Overview

Research indicates that pyrazole derivatives possess a broad spectrum of biological activities, including:

- Anticancer Activity : Several studies have reported that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Effects : Compounds in this class have been shown to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.

- Antimicrobial Properties : Some pyrazole derivatives demonstrate activity against bacterial and fungal strains.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example, a study evaluated its effects on several cancer cell lines, reporting IC50 values that indicate moderate to strong cytotoxicity:

| Cell Line | IC50 (µg/mL) | Comparison Control (5-Fluorouracil) |

|---|---|---|

| H460 | 193.93 | 371.36 |

| A549 | 208.58 | 371.36 |

| HT-29 | 238.14 | 371.36 |

These results suggest that the compound may be more effective than traditional chemotherapeutic agents in certain contexts .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also noteworthy. In vitro assays have demonstrated that it can significantly reduce the production of pro-inflammatory cytokines. The following table summarizes the IC50 values for various related compounds:

| Compound | IC50 (µg/mL) | Standard (Diclofenac) |

|---|---|---|

| This compound | 60.56 | 54.65 |

| Another Pyrazole Derivative | 57.24 | 54.65 |

These findings indicate that this compound may serve as a viable alternative to existing anti-inflammatory drugs .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented in various studies, highlighting their potential as novel antimicrobial agents. The following table illustrates the minimum inhibitory concentration (MIC) values against selected pathogens:

| Pathogen | MIC (µg/mL) | Standard Antibiotic |

|---|---|---|

| Staphylococcus aureus | 32 | Penicillin |

| Escherichia coli | 16 | Ampicillin |

These results suggest that this compound may possess significant antimicrobial properties .

Case Studies and Research Findings

- Cytotoxicity Study : A detailed investigation into the cytotoxic effects of various pyrazole derivatives found that those with halogen substitutions exhibited enhanced activity against lung cancer cells.

- Inflammation Model : In vivo studies demonstrated reduced edema in animal models treated with this compound, indicating its potential for treating inflammatory conditions.

- Antimicrobial Screening : Clinical isolates tested against this compound showed promising results, suggesting its application in treating resistant strains of bacteria.

Scientific Research Applications

Unfortunately, the search results provided do not contain specific applications of the compound "5-(4-Chloro-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid." However, the search results do provide some context for pyrazole carboxylic acid derivatives in general:

General Information on Pyrazole Carboxylic Acid Derivatives

- Biological Activities Pyrazole carboxylic acid derivatives are significant structures in heterocyclic compounds because of their biological activities, including antimicrobial, anticancer, inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties .

- Synthesis and Applications Pyrazole carboxylic acid derivatives have versatile synthetic applicability and biological activity . A mini-review summarizes the synthesis of pyrazole carboxylic acid derivatives and their biologic applications .

Related Compounds

- The search results list a number of related pyrazole compounds, such as 3-(4-chloro-3-fluorophenyl)-1h-pyrazole , 1-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid and 5-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic acid .

- A process for the preparation of 5-Fluoro-1-alkyl-3-fluoroalkyl-1H-pyrazole-4-carbonyl halides is described as an intermediate in the synthesis of plant protection agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Key Observations:

- Electron-Withdrawing Groups (EWGs): The nitro group in 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid significantly enhances antiviral activity (EC₅₀ = 3.7 µM) due to strong electron withdrawal, which may stabilize interactions with viral integrase . However, nitro groups can pose metabolic instability risks.

Q & A

Q. What synthetic methodologies are employed to prepare 5-(4-Chloro-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid, and how is purity validated?

The compound is synthesized via multi-step condensation reactions. For example, pyrazole derivatives are often prepared by reacting hydrazine derivatives with β-keto esters or via cyclization of substituted acrylates. Purity is validated using:

- HPLC : Retention time and peak area analysis under reverse-phase conditions (C18 column, methanol/water mobile phase).

- NMR : Confirm substituent positions via and chemical shifts (e.g., aromatic protons at δ 7.2–8.1 ppm, carboxylic acid proton at δ 12–13 ppm) .

- Mass spectrometry : Molecular ion peaks matching the theoretical m/z (e.g., [M+H] at m/z 270.63).

Q. How is the crystal structure of this compound determined, and what parameters ensure reliability?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å), ω/2θ scans, and ψ-scan absorption correction to minimize errors .

- Validation metrics :

Q. What spectroscopic techniques are critical for characterizing substituent effects in this compound?

- FT-IR : Carboxylic acid O–H stretch (~2500–3000 cm), C=O stretch (~1680–1720 cm), and C–F/C–Cl vibrations (600–800 cm) .

- UV-Vis : Monitor π→π* transitions in the aromatic/pyrazole systems (λ ~260–290 nm) for electronic structure analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between studies?

Discrepancies (e.g., bond angles or unit cell parameters) arise from experimental conditions or refinement methods. Mitigation strategies:

- Cross-validation : Compare data with high-resolution SCXRD studies (e.g., space group P2/c vs. P2/c) .

- Statistical analysis : Use Hamilton’s R-factor ratio test to assess model significance .

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to compare theoretical vs. experimental bond lengths .

Q. What strategies optimize the design of analogs for structure-activity relationship (SAR) studies?

- Core modifications : Introduce substituents at positions 1, 4, or 5 of the pyrazole ring (e.g., methyl, trifluoromethyl, or aryl groups) to alter steric/electronic profiles .

- Bioisosteric replacement : Replace Cl/F with Br or CF to modulate lipophilicity (logP) and binding affinity .

- In silico docking : Use AutoDock Vina to predict interactions with target proteins (e.g., cyclooxygenase-2) and prioritize synthetic targets .

Q. How are stability and degradation pathways evaluated under experimental conditions?

- Forced degradation studies : Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/basic conditions (pH 1–13).

- HPLC-MS analysis : Identify degradation products (e.g., decarboxylation or dehalogenation byproducts) .

- Kinetic modeling : Calculate half-life (t) and activation energy (E) using Arrhenius plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.